1-(1-{[6-(2,3-dihydro-1-benzofuran-7-yl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one
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Overview
Description
The compound is a derivative of benzofuran, a heterocyclic compound . Benzofuran and its derivatives are found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various techniques. The structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions. For example, an oxidative contraction ring rearrangement can be used to construct a complex benzofuran derivative . Another reaction involves the use of proton quantum tunneling, which results in fewer side reactions and high yield .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be analyzed using various techniques. For instance, the molecular weight of benzofuran is 120.1485 .Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Furthermore, some substituted benzofurans have shown significant anticancer activities .
Properties
IUPAC Name |
1-[1-[6-(2,3-dihydro-1-benzofuran-7-yl)pyridine-3-carbonyl]piperidin-3-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-16(2)13-22(27)19-6-4-11-26(15-19)24(28)18-8-9-21(25-14-18)20-7-3-5-17-10-12-29-23(17)20/h3,5,7-9,14,16,19H,4,6,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQQWJQJMUZYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCCN(C1)C(=O)C2=CN=C(C=C2)C3=CC=CC4=C3OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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